3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a chemical compound that belongs to the class of imidazole and thiazole derivatives. This compound is notable for its potential biological activity and applications in medicinal chemistry. The presence of both the morpholine and thiazole moieties suggests a complex interaction profile, which may contribute to its pharmacological properties.
This compound can be synthesized through various chemical reactions involving starting materials that contain imidazole and thiazole rings. Research and commercial suppliers, such as Sigma-Aldrich, provide access to this compound for research purposes, although specific synthetic pathways are often proprietary or unpublished in public databases .
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is classified as an organic compound. It contains heterocyclic structures, which are characterized by rings that include atoms of at least two different elements. The presence of nitrogen and sulfur in its structure classifies it further into the category of nitrogen-containing heterocycles.
The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one can be achieved through several methods, primarily involving the condensation of morpholine with appropriate thiazole derivatives.
Technical Details:
The molecular structure of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one can be represented using various structural formulas including SMILES and InChI notations:
CC1=CN2C(SC=C2C)=N11S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7;/h3-4H,2,8H2,1H3The molecular formula is , with a molecular weight of approximately 232.29 g/mol. The structure features a morpholine ring attached to a propanone group and a thiazole derivative.
The compound can undergo various chemical reactions typical for heterocycles and ketones.
Technical Details:
The mechanism of action for 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is not extensively documented in literature but can be hypothesized based on its structural components:
Further studies would be required to elucidate specific pathways and interactions within biological systems.
The physical properties of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one include:
Chemical properties include:
Relevant data on specific melting points, boiling points, and spectral data (NMR, IR) would provide further insights but are often proprietary or unpublished.
The potential applications of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one include:
This compound's unique structure suggests it could play a significant role in developing new therapeutic agents or as a tool in biochemical assays.
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4